Cycleanine
Overview
Description
Cycleanine is a bisbenzylisoquinoline alkaloid isolated from the plant Stephania. It is known for its selective vascular calcium antagonist properties, making it a compound of interest in various scientific fields .
Mechanism of Action
Target of Action
Cycleanine, a natural product, primarily targets Poly (ADP-ribose) polymerase-1 (PARP1) . PARP1 is a protein associated with carcinogenesis, and different PARP1 inhibitors are approved as anticancer drugs .
Mode of Action
This compound interacts with its target, PARP1, by forming a stable complex with the enzyme . This interaction is facilitated by the compound’s good binding affinity to PARP1 . The computational results showed that this compound is a potential inhibitor of the PARP1 enzyme .
Biochemical Pathways
This compound exerts an antiproliferative effect on ovarian cancer cells by causing apoptosis through activation of caspases 3/7 and cleavage of poly (ADP-ribose) polymerase to form PARP1 . The metabolic pathways of this compound involve hydroxylation, dehydrogenation, and demethylation .
Pharmacokinetics
It’s known that this compound undergoes metabolic processes such as hydroxylation, dehydrogenation, and demethylation .
Result of Action
The result of this compound’s action is the inhibition of the growth of cancer cells. Specifically, it has been reported to exert an antiproliferative effect on ovarian cancer cells . This is achieved through the induction of apoptosis, a process of programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cycleanine involves several steps. One method includes using triethylene tetramine as a raw material, which is refined and reacted with methylglyoxal to obtain an intermediate. This intermediate undergoes ring closure with glyoxal, followed by reduction using sodium borohydride to obtain a cyclized intermediate. The final steps involve acid hydrolysis and pH adjustment to dissociate this compound .
Industrial Production Methods: Another method involves adding a solvent, a ring-expanding agent, and an acid-binding catalyst to the intermediate product diimidazoline. The reaction occurs under an inert gas atmosphere, followed by vacuum distillation, addition of water and an alkaline catalyst, and further reactions to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cycleanine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Cycleanine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying bisbenzylisoquinoline alkaloids.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of calcium channel blockers and other pharmaceuticals.
Comparison with Similar Compounds
Cycleanine is similar to other bisbenzylisoquinoline alkaloids such as cepharanthine, fangchinoline, and tetrandrine. it is unique in its selective calcium antagonist properties and its potential as a PARP1 inhibitor . These characteristics make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(11R,26R)-4,5,19,20-tetramethoxy-10,25-dimethyl-2,17-dioxa-10,25-diazaheptacyclo[26.2.2.213,16.13,7.118,22.011,36.026,33]hexatriaconta-1(31),3(36),4,6,13,15,18(33),19,21,28(32),29,34-dodecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O6/c1-39-17-15-25-21-31(41-3)35(43-5)37-33(25)29(39)19-23-7-11-28(12-8-23)46-38-34-26(22-32(42-4)36(38)44-6)16-18-40(2)30(34)20-24-9-13-27(45-37)14-10-24/h7-14,21-22,29-30H,15-20H2,1-6H3/t29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOXEUSGZWSCQL-LOYHVIPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5OC)OC)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5OC)OC)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199740 | |
Record name | Cycleanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518-94-5 | |
Record name | (12aR,24aR)-2,3,12a,13,14,15,24,24a-Octahydro-5,6,17,18-tetramethoxy-1,13-dimethyl-8,11:20,23-dietheno-1H,12H-[1,10]dioxacyclooctadecino[2,3,4-ij:11,12,13-i'j′]diisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycleanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycleanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLEANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8R5T4KQ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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